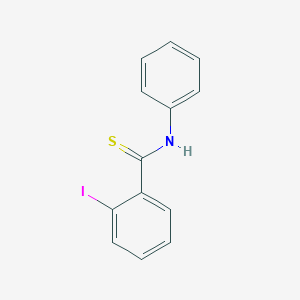

2-Iodo-N-phenylbenzene-1-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78728-06-0 |

|---|---|

Molecular Formula |

C13H10INS |

Molecular Weight |

339.20 g/mol |

IUPAC Name |

2-iodo-N-phenylbenzenecarbothioamide |

InChI |

InChI=1S/C13H10INS/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) |

InChI Key |

LYPOHTYJPMOIDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)C2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo N Phenylbenzene 1 Carbothioamide

Classical and Established Synthetic Routes to Thioamides

The formation of the thioamide functional group is a cornerstone of organic synthesis, with several well-documented methods. These routes are foundational and can be adapted for the synthesis of a wide array of thioamides, including 2-Iodo-N-phenylbenzene-1-carbothioamide.

Thionation of Amide Precursors

A primary and widely employed method for synthesizing thioamides is the thionation of their corresponding amide precursors. This process involves the conversion of the carbonyl group of an amide into a thiocarbonyl group. A variety of thionating reagents are available for this transformation, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common. rsc.org

The reaction of N-aryl-substituted benzamides with a novel thiating reagent, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, has been shown to be an effective one-pot procedure. nih.gov This method involves the initial conversion of the benzamide (B126) to its corresponding benzimidoyl chloride, which then reacts with the thiating agent to yield the desired N-aryl-substituted benzothioamide. nih.gov The advantages of this protocol include mild reaction conditions, short reaction times, and high yields of pure products. nih.gov

Microwave-assisted thionation of amides has also gained traction, significantly reducing reaction times and simplifying workup procedures. nih.gov For instance, the use of Lawesson's reagent under microwave irradiation provides an expeditious and solvent-free method for the conversion of amides to their thio-analogs in high yields. rsc.org

| Thionating Reagent | Typical Conditions | Advantages |

| Lawesson's Reagent | Reflux in dry toluene (B28343) or xylene; Microwave irradiation | High efficiency, applicability to a wide range of amides |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in dry pyridine (B92270) or other high-boiling solvents | Readily available, cost-effective |

| N-isopropyldithiocarbamate isopropyl ammonium salt | One-pot, room temperature | Mild conditions, short reaction time, high purity of products |

Reactions Involving Nitriles and Sulfur Sources

Nitriles serve as versatile starting materials for the synthesis of primary thioamides. The addition of a sulfur source, such as hydrogen sulfide (B99878) or its salts, to the carbon-nitrogen triple bond of a nitrile is a direct route to the thioamide functional group. mdpi.com

One effective method involves treating nitriles with sodium hydrogen sulfide and diethylamine (B46881) hydrochloride, which provides primary thioamides in moderate to excellent yields with mild heating. mdpi.comchim.it This approach is advantageous as it avoids the use of gaseous hydrogen sulfide and allows for precise stoichiometric control of the reagents. mdpi.com For thioamides with some water solubility, using a water/1,4-dioxane solvent system simplifies product isolation. mdpi.com

Additionally, a novel thio-Ritter-type reaction has been developed, involving the reaction of alkyl bromides, nitriles, and hydrogen sulfide, offering a straightforward pathway to functionally important thioamides. beilstein-journals.org This transformation is noted for its broad substrate scope and operational simplicity. beilstein-journals.org

| Reactants | Reagents | Key Features |

| Nitriles | Sodium hydrogen sulfide, Diethylamine hydrochloride | Avoids gaseous H₂S, good stoichiometric control |

| Alkyl bromides, Nitriles | Hydrogen sulfide | Thio-Ritter-type reaction, broad scope |

Utilization of Elemental Sulfur in Thioamide Synthesis

Elemental sulfur is an abundant, non-toxic, and stable reagent that has found significant application in the synthesis of thioamides. rsc.org One of the most notable methods is the Willgerodt-Kindler reaction, which traditionally involves the reaction of an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine, to form a thioamide. wikipedia.orgorganic-chemistry.org This reaction has been adapted for the synthesis of thioamides from a variety of starting materials, including aldehydes. proceedings.science

The Kindler modification of the Willgerodt reaction is a three-component condensation of aldehydes, amines, and elemental sulfur. organic-chemistry.org Microwave-enhanced Kindler thioamide synthesis has been shown to be an effective method, utilizing 1-methyl-2-pyrrolidone (NMP) as a solvent and microwave flash heating to produce thioamides in good yield and purity. organic-chemistry.org

Furthermore, multicomponent reactions involving elemental sulfur are gaining prominence as they offer efficient and environmentally friendly routes to thioamides. researchgate.netcambridge.org These reactions often proceed in one pot with good yields, a broad substrate scope, and reduced reaction times and waste. researchgate.net For instance, a three-component reaction of alkynes, elemental sulfur, and aliphatic amines provides a general and atom-economical synthesis of thioamides. researchgate.net Another approach involves the reaction of styrenes, amines, and elemental sulfur in a base-controlled manner to selectively produce different types of thioamides. semanticscholar.org

Targeted Synthesis of this compound and its Analogs

For the specific synthesis of this compound, the general methods described above can be tailored. A logical and direct approach involves the synthesis of the corresponding amide, 2-iodo-N-phenylbenzamide, followed by a thionation step.

Synthesis via 2-Iodobenzoyl Chloride and Aniline (B41778) Derivatives

The precursor amide, 2-iodo-N-phenylbenzamide, can be efficiently synthesized from 2-iodobenzoyl chloride and aniline. researchgate.net The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.net The reaction proceeds by cooling the solution of 2-iodobenzoyl chloride and then adding a solution of aniline and triethylamine, maintaining a low temperature. researchgate.net After the addition is complete, the mixture is allowed to warm to room temperature. researchgate.net The product, 2-iodo-N-phenylbenzamide, can be isolated as a solid after workup and purification. researchgate.net

Once the 2-iodo-N-phenylbenzamide is obtained, it can be subjected to a thionation reaction as described in section 2.1.1, using reagents such as Lawesson's reagent or phosphorus pentasulfide, to yield the target compound, this compound.

| Starting Materials | Reagents | Intermediate Product | Final Product |

| 2-Iodobenzoyl chloride, Aniline | Triethylamine, Dichloromethane | 2-Iodo-N-phenylbenzamide | This compound (after thionation) |

Multicomponent Reactions (MCRs) for Direct Thioamide Formation

Multicomponent reactions (MCRs) offer a powerful strategy for the direct synthesis of complex molecules like this compound in a single step, enhancing efficiency and reducing waste. researchgate.net The Willgerodt-Kindler reaction, a classic example of a multicomponent reaction, can be envisioned for this purpose. wikipedia.orgorganic-chemistry.org

In a hypothetical Willgerodt-Kindler approach to this compound, 2-iodobenzaldehyde (B48337) would be reacted with aniline and elemental sulfur. organic-chemistry.org The reaction mechanism likely involves the initial formation of an imine from 2-iodobenzaldehyde and aniline, which then reacts with sulfur. This approach, particularly when enhanced by microwave irradiation, could provide a direct and efficient route to the target thioamide. organic-chemistry.orgproceedings.science

| Reactants | Reaction Type | Potential Product |

| 2-Iodobenzaldehyde, Aniline, Elemental Sulfur | Willgerodt-Kindler Reaction | This compound |

Catalyst-Mediated Approaches for C(O) to C(S) Conversion

A common and direct route to thioamides is the thionation of the corresponding carboxamide, in this case, 2-Iodo-N-phenylbenzamide. This transformation involves the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) and is typically mediated by a thionating agent.

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used and effective catalyst for this purpose. It offers mild reaction conditions and generally provides good to excellent yields of the desired thioamide. The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. While phosphorus pentasulfide (P4S10) can also be used, Lawesson's reagent is often preferred due to its milder nature and higher selectivity.

The reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (B95107) (THF) under reflux conditions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Table 2: Catalyst-Mediated Thionation of Amides

| Amide | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Acridinone derivative | Lawesson's reagent | Toluene | 130 | 0.25 | Thioacridinone derivative | 80-92 |

| Natural Chlorin derivative | Lawesson's reagent | Toluene/Et3N | 35 | 0.75 | Thioketone derivative | 73-82 |

Note: This table presents representative data for the thionation of various amides using Lawesson's reagent and its analogues. The conditions are indicative of those that could be applied for the synthesis of this compound from its corresponding amide.

Innovative and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of green chemistry principles in the synthesis of thioamides, including this compound.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of alternative solvents, energy-efficient methods, and atom economy.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of microwave irradiation in the Kindler reaction has been shown to be an efficient method for the preparation of thioamide building blocks. This approach typically involves the three-component condensation of an aldehyde, an amine, and elemental sulfur in a suitable solvent under microwave heating. For the synthesis of this compound, a mixture of 2-iodobenzaldehyde, aniline, and sulfur could be subjected to microwave irradiation, likely resulting in a rapid and efficient conversion to the desired product.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Synthesis of benzothieno[3,2-e]triazolo[4,3-c]pyrimidines | Conventional | 8-12 h | 65-75 |

| Synthesis of benzothieno[3,2-e]triazolo[4,3-c]pyrimidines | Microwave | 5-10 min | 80-90 |

| Synthesis of 5-pyridyl-2-[(N-substituted phenyl) thioacetamido]-1,3,4-oxadiazoles | Conventional | 6-8 h | 60-75 |

Note: The data presented is a comparative representation of conventional versus microwave-assisted synthesis for related heterocyclic compounds, illustrating the potential advantages of applying microwave technology to the synthesis of this compound.

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of thioamides can often be achieved under solvent-free or neat conditions, particularly in multicomponent reactions like the Kindler synthesis. For the preparation of this compound, a solvent-free approach would involve heating a mixture of 2-iodobenzaldehyde, aniline, and elemental sulfur. This method is not only environmentally benign but can also lead to high yields and simplified work-up procedures.

Table 4: Solvent-Free Synthesis of Thioamides

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| o-Aminobenzophenone | Aryl isothiocyanate | - | Thermal, catalyst-free | 4-Phenyl-4-hydroxyquinazolin-2-thione | Quantitative |

Note: This table provides examples of solvent-free synthesis of related thioamide and thiourea (B124793) derivatives, suggesting the feasibility of a solvent-free approach for this compound.

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to traditional volatile organic solvents. DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic mixture with a melting point much lower than that of the individual components. Choline (B1196258) chloride-based DESs, in particular, have been successfully employed as both the solvent and catalyst in the synthesis of a wide variety of thioamides.

A mild, direct, and highly efficient green protocol for synthesizing thioamides involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a choline chloride-urea (1:2) based DES. This method often proceeds without the need for an additional catalyst and offers good-to-excellent yields. The DES can often be recycled and reused multiple times without a significant loss in activity.

Table 5: Thioamide Synthesis in a Choline Chloride-Urea DES

| Aldehyde | Amine | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Methylbenzaldehyde | Diethylamine | 45 | 5 | 92 |

| 4-Methoxybenzaldehyde | Morpholine | 60 | 5 | 93 |

| 4-Chlorobenzaldehyde | Piperidine | 60 | 5 | 89 |

| 4-Fluorobenzaldehyde | Diethylamine | 45 | 5 | 90 |

Source: Adapted from a study on the green synthesis of thioamide derivatives in a deep eutectic solvent. The data is representative of the synthesis of various thioamides and suggests a promising green route for this compound.

Green Chemistry Principles in Thioamide Synthesis

Photocatalytic Approaches

Photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways for the formation of various chemical bonds under mild conditions. mdpi.com While specific photocatalytic methods for the direct synthesis of this compound are not documented, existing research on the synthesis of thioamides and related compounds provides a foundation for potential strategies.

One promising avenue involves the photocatalytic Kindler reaction, which facilitates the formation of the thioamide bond from amines and elemental sulfur. researchgate.net Researchers have demonstrated that carbon nitride-based photocatalysts can effectively promote this reaction under visible light irradiation. researchgate.net This approach could potentially be adapted for the synthesis of the target molecule, likely starting from 2-iodoaniline (B362364) and a suitable benzaldehyde (B42025) derivative in the presence of elemental sulfur and a photocatalyst.

Another relevant area of research is the visible-light-induced cyclization of N-phenylbenzothioamides to form 2-arylbenzothiazoles, often employing heterogeneous photocatalysts like β-ketoenamine-linked covalent organic frameworks (COFs). thieme-connect.com While this is a subsequent reaction of a thioamide, the study highlights the susceptibility of the N-phenylbenzothioamide scaffold to photocatalytic transformation.

Furthermore, the application of iodine and iodide in photocatalysis for organic synthesis is an active area of investigation. researchgate.net These methods could be explored for the direct iodination of an N-phenylbenzene-1-carbothioamide precursor, or for a multi-component reaction involving an iodo-source, an aniline, and a thio-source under photocatalytic conditions. The development of such a method would align with the principles of green chemistry by utilizing light as a renewable energy source.

The proposed photocatalytic reaction mechanisms often involve the generation of radical intermediates. For instance, in the photocatalytic oxidative cyclization of thioamides, it is suggested that the thioamide radical cation is formed, which then undergoes further reactions. rsc.org A hypothetical photocatalytic synthesis of this compound could proceed through a radical-based mechanism, where either the C-I or the C-S bond formation is initiated by a photogenerated radical.

Table 1: Potential Photocatalytic Approaches for this compound Synthesis

| Approach | Key Reactants | Potential Photocatalyst | Reaction Type | Reference for Analogy |

| Photocatalytic Kindler Reaction | 2-Iodoaniline, Benzaldehyde, Elemental Sulfur | Carbon Nitride | Thioamide formation | researchgate.net |

| C-H Iodination of N-phenylbenzene-1-carbothioamide | N-phenylbenzene-1-carbothioamide, Iodinating agent | Eosin Y, Ru(bpy)₃(PF₆)₂ | C-I bond formation | chemrxiv.org |

| Multi-component Reaction | Aniline, 2-Iodobenzaldehyde, Sulfur Source | To be determined | One-pot synthesis | mdpi.com |

This table presents hypothetical routes based on existing literature for similar compounds, as direct methods for this compound are not available.

Atom Economy and Waste Minimization in this compound Synthesis

The principles of atom economy and waste minimization are central to green chemistry, aiming to design synthetic routes that maximize the incorporation of reactant atoms into the final product and reduce the generation of byproducts. jocpr.comprimescholars.com An analysis of the atom economy for the synthesis of this compound is contingent on the specific synthetic route employed. As no established industrial synthesis is documented, a theoretical assessment can be made based on plausible laboratory-scale preparations.

A common method for synthesizing amides and, by extension, thioamides, involves the reaction of a carboxylic acid derivative (or its thio-analogue) with an amine. For this compound, a potential route could be the reaction of 2-iodobenzoyl chloride with aniline, followed by thionation. Alternatively, the reaction of 2-iodobenzoic acid with aniline to form the amide, followed by treatment with a thionating agent like Lawesson's reagent, is a possibility.

Let's consider a hypothetical synthesis from 2-iodoaniline and benzoyl chloride to first form N-(2-iodophenyl)benzamide, which is then thionated.

Step 1: Amide Formation C₆H₄INH₂ + C₆H₅COCl → C₁₃H₁₀INO + HCl

Step 2: Thionation (using Phosphorus Pentasulfide as an example) 4 C₁₃H₁₀INO + P₄S₁₀ → 4 C₁₃H₁₀INS + P₄O₁₀

To improve atom economy and minimize waste, alternative synthetic strategies should be considered. A more atom-economical approach would be a direct condensation reaction between 2-iodobenzoic acid and aniline to form the amide, with the only byproduct being water, followed by a more efficient thionation step. Even better would be a one-pot reaction that directly yields the thioamide from readily available starting materials with minimal byproduct formation.

The development of catalytic methods, particularly those that are 100% atom-economical, is a primary goal in green chemistry. buet.ac.bd For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. While a direct addition route to this compound is not immediately apparent, exploring novel catalytic cycles that could assemble the molecule from simpler fragments with high atom efficiency remains a key objective for sustainable chemical synthesis.

Table 2: Theoretical Atom Economy Calculation for a Hypothetical Synthesis

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) | % Atom Economy |

| 2-Iodoaniline (C₆H₆IN) + Benzoyl Chloride (C₇H₅ClO) | 219.04 + 140.57 | N-(2-iodophenyl)benzamide (C₁₃H₁₀INO) | 323.14 | HCl | 36.46 | 89.8% (Step 1) |

| 4 x N-(2-iodophenyl)benzamide (C₁₃H₁₀INO) + P₄S₁₀ | 4 x 323.14 + 444.56 | 4 x this compound (C₁₃H₁₀INS) | 4 x 339.21 | P₄O₁₀ | 283.89 | 82.7% (Step 2) |

Reactivity and Chemical Transformations of 2 Iodo N Phenylbenzene 1 Carbothioamide

Role as a Key Building Block in Heterocyclic Synthesis

The strategic placement of a nucleophilic thioamide group ortho to an electrophilic aryl iodide center renders 2-Iodo-N-phenylbenzene-1-carbothioamide an ideal substrate for intramolecular cyclization reactions. This arrangement facilitates the synthesis of a variety of fused sulfur-containing heterocyclic compounds.

The thioamide moiety contains both nucleophilic (sulfur and nitrogen) and electrophilic (thiocarbonyl carbon) centers, allowing for diverse cyclization pathways. While specific literature on the cyclization of this compound is not extensively detailed, its structure is primed for intramolecular reactions to form fused ring systems. For example, under conditions that promote intramolecular C-S bond formation, such as copper or palladium catalysis, the sulfur atom of the thioamide could attack the carbon bearing the iodine, leading to the formation of dibenzo[b,d]thiazole derivatives.

Furthermore, the thioamide can act as a 1,3-dipole precursor. Oxidative cyclization is a common strategy for synthesizing N-fused and substituted 1,2,4-thiadiazole (B1232254) derivatives from thioamides and amidines at ambient temperatures. organic-chemistry.org This suggests that intramolecular oxidative pathways involving the thioamide sulfur and nitrogen could potentially lead to fused thiadiazole-type systems, although this specific transformation for this compound is a theoretical projection based on known thioamide reactivity.

The thioamide group itself is a versatile functional group that can undergo several transformations. The sulfur atom is nucleophilic and can be readily alkylated with electrophiles like alkyl halides to form thioimidate intermediates. These intermediates can be further manipulated or can be key in subsequent cyclization steps.

Additionally, the thioamide can be hydrolyzed under acidic or basic conditions to the corresponding amide, 2-iodo-N-phenylbenzamide. This conversion can be useful if the thioamide is used as a temporary functional group to influence reactivity at another part of the molecule before being converted to the more stable amide. The thioamide can also be reduced to an amine or participate in reactions as a source of sulfur in the synthesis of other sulfur-containing compounds.

Reactivity of the Aryl Halide Moiety (C-I bond)

The carbon-iodine bond is the most reactive of the aryl-halogen bonds, making it an excellent handle for a wide range of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.

The C-I bond of this compound is highly susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium(0), initiating several powerful cross-coupling reactions.

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This would transform this compound into a biphenyl (B1667301) derivative, specifically N,N'-diphenyl-[1,1'-biphenyl]-2-carbothioamide. This reaction is highly efficient for aryl iodides. scielo.brresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This would allow for the introduction of various vinyl groups at the 2-position of the benzoyl ring. The reaction typically proceeds with excellent stereoselectivity. organic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This would allow for the replacement of the iodine atom with a wide variety of substituted amino groups, further functionalizing the molecule. The reaction is known to be particularly effective for aryl iodides. nih.gov

| Reaction | Coupling Partner | Catalyst/Base (Typical) | Product Type |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl Derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP / NaOt-Bu | Aryl Amine |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com The N-phenylcarbothioamide group at the ortho position is electron-withdrawing, which should activate the C-I bond toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex. youtube.comyoutube.com

However, in the context of SNAr reactions, iodide is generally a poorer leaving group compared to fluoride (B91410) or chloride. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, while the electronic activation from the thioamide group is present, forcing SNAr conditions (e.g., a very strong nucleophile and potentially high temperatures) would be necessary to achieve substitution, and this pathway may compete with other reactions like cross-coupling.

The amide and thioamide functionalities can serve as directing groups in transition metal-catalyzed C-H activation/functionalization reactions. After a Suzuki coupling reaction to form the N,N'-diphenyl-[1,1'-biphenyl]-2-carbothioamide scaffold, the amide nitrogen could direct a catalyst to functionalize a C-H bond on one of the phenyl rings.

Specifically, recent advances have demonstrated that it is possible to achieve remote meta-C-H activation by employing specialized templates that bind to a directing group (like an amine or amide) and position the catalyst over a specific distal C-H bond. nih.gov In the biphenyl system formed from this compound, the N-phenylthioamide group could potentially direct functionalization at the meta-position of the newly introduced phenyl ring, providing a pathway to highly substituted and complex biaryl structures that are otherwise difficult to access. This strategy represents a modern approach to leveraging the inherent structure of the molecule for advanced synthetic transformations.

Reactivity of the N-Phenyl Moiety

The N-phenyl group in this compound is a key site for chemical modifications, influencing and participating in various reactions. Its reactivity is governed by the electronic interplay between the phenyl ring and the adjacent carbothioamide linkage.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The N-phenyl ring of the title compound is susceptible to such reactions, with the outcome being directed by the activating or deactivating nature of the substituent already present on the ring. uomustansiriyah.edu.iq

The thioamide group (-NH-C(S)-) attached to the phenyl ring acts as the primary directing group. The nitrogen atom, with its lone pair of electrons, can donate electron density into the phenyl ring through resonance. This donation of electrons increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. youtube.com This effect is particularly pronounced at the ortho and para positions, which accumulate a partial negative charge. uci.edu Consequently, the thioamide group is considered an activating, ortho, para-directing group for electrophilic aromatic substitution. uci.edu

Common electrophilic aromatic substitution reactions that the N-phenyl ring could undergo include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the ring, typically at the ortho and para positions. uci.edu

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. uomustansiriyah.edu.iq

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Alkylation and Acylation: The addition of alkyl (-R) or acyl (-COR) groups, although these reactions can sometimes be complicated by the reactivity of the thioamide group itself. uomustansiriyah.edu.iq

The table below summarizes the expected major products for the electrophilic aromatic substitution on the N-phenyl ring of this compound.

| Reaction Type | Reagents | Expected Major Products (Substituent on N-phenyl ring) |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Sulfonation | SO₃, H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |

| Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

Influence of Steric and Electronic Effects from the N-Phenyl Group

Electronic Effects: The electronic nature of the N-phenyl group, and any substituents upon it, can modify the electron density of the thioamide linkage. The resonance contribution from the N-phenyl group increases the electron density on the nitrogen and sulfur atoms. nih.gov Electron-donating groups on the phenyl ring would further enhance this effect, increasing the nucleophilicity of the thioamide. Conversely, electron-withdrawing groups would decrease the electron density, making the thioamide less nucleophilic but potentially more susceptible to certain types of reactions. nih.govresearchgate.net Competition experiments have shown that electron-deficient thioamides are significantly more reactive than their electron-rich counterparts in certain transformations. nih.gov

Steric Effects: Steric hindrance from the N-phenyl group can play a crucial role in directing the outcome of reactions. The bulkiness of the phenyl ring can impede the approach of reagents to the thioamide nitrogen or the adjacent carbonyl carbon. This is particularly relevant in reactions like transamidation or when coupling with other molecules. researchgate.net For instance, reactions may be less efficient with sterically hindered thioamides. researchgate.net In electrophilic substitution on the phenyl ring itself, while the para position is electronically favored, the ortho positions may be sterically hindered, potentially leading to a higher yield of the para substituted product.

The interplay of these effects is summarized in the table below.

| Effect | Origin | Impact on Reactivity |

| Electronic | Resonance from the N-phenyl ring | Increases nucleophilicity of the thioamide group; directs electrophilic attack on the phenyl ring to ortho and para positions. |

| Steric | Physical bulk of the N-phenyl group | Can hinder the approach of reagents to the thioamide core and the ortho positions of the phenyl ring, favoring reactions at less crowded sites. |

Tautomerism and Isomerization in Thioamides

Thioamides exhibit a form of constitutional isomerism known as tautomerism, where the molecule exists as a mixture of two or more interconvertible structures. scispace.comnih.gov This phenomenon is central to understanding their chemical behavior.

Thione-Thiol Tautomerism in this compound

The most significant tautomeric relationship for this compound is thione-thiol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in an equilibrium between the thione (amide-like) form and the thiol (imidothiol or enol-like) form. scispace.com

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a nitrogen-hydrogen single bond (N-H).

Thiol Form (or Iminothiol): Characterized by a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).

For most simple thioamides, the thione form is thermodynamically more stable and predominates in the equilibrium mixture. scispace.comnih.gov The dominance of the thione form is attributed to a combination of electronic effects and solvation. scispace.com However, the less stable thiol tautomer, though present in low concentrations, is often the more reactive species in certain reactions. nih.govresearchgate.net The stability of the thione tautomer can prevent spontaneous oxidation to disulfides, which is a key aspect of the biological activity of some thioamide-containing drugs. ias.ac.in

Impact on Reaction Pathways and Selectivity

The existence of the thione-thiol equilibrium provides dual reactivity to the thioamide functional group, significantly impacting reaction pathways and selectivity. The molecule can react either through the thione or the thiol tautomer, leading to different products.

Reactions at Sulfur (via Thiol Tautomer): The thiol form possesses a nucleophilic sulfur atom. This allows for electrophilic attack at the sulfur, leading to S-alkylation, S-acylation, or oxidation to disulfides. The formation of an iminothiol tautomer is often a prerequisite for such reactions. researchgate.net For example, the reaction of thioamides with methyl iodide typically proceeds through the thiol tautomer to yield S-methylated products. scispace.com

Reactions at Nitrogen (via Thione Tautomer): The thione form has a nucleophilic nitrogen atom (though less so than in amides) and can undergo reactions such as N-acylation. However, direct nucleophilic attack on the thiocarbonyl carbon is generally more difficult compared to the carbonyl carbon of an amide due to the electronic properties of the thioamide bond. nih.gov

This dual reactivity allows for regioselective functionalization. By choosing appropriate reaction conditions (e.g., base, electrophile), one can favor reaction at either the sulfur or the nitrogen atom. For instance, in the presence of a base, the more acidic N-H proton is removed, but the resulting anion has significant charge density on the sulfur, often leading to S-alkylation. The choice of solvent can also influence the position of the tautomeric equilibrium and thus the reaction outcome. scispace.com

The following table outlines how tautomerism influences reaction selectivity.

| Tautomer | Reactive Site | Type of Reaction | Typical Products |

| Thione | Nitrogen | N-Acylation, N-Alkylation | N-substituted derivatives |

| Thiol | Sulfur | S-Alkylation, S-Acylation, Oxidation | S-substituted imidothiolates, Disulfides |

Structural Elucidation and Solid State Characteristics

Crystallographic Analysis of 2-Iodo-N-phenylbenzene-1-carbothioamide and Analogs

The three-dimensional architecture of molecules in the solid state is dictated by a combination of intramolecular forces that determine conformation and intermolecular forces that guide crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on analogous compounds provide a robust framework for predicting the structural features of this compound.

Analysis of 2-iodo-N-phenylbenzamide, the direct oxygen analog, shows that the molecule adopts a conformation where the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 79.84(6)°. nih.gov The iodobenzene (B50100) ring plane is inclined to the amide plane by 52.01(1)°, while the N-phenyl ring is inclined by 28.45(5)° to this plane. nih.gov This twisted conformation minimizes steric hindrance between the bulky iodine atom and the N-phenyl group.

For the thioamide group (-CSNH-) in the target compound, it is expected to be relatively planar due to the delocalization of the nitrogen lone pair into the C=S π-system. In related N-phenyl-carbothioamide structures, the thiosemicarbazone fragment [C=N—N—C(=S)—N] shows only minor deviations from planarity. It is therefore anticipated that this compound would adopt a similar twisted conformation, with a planar carbothioamide linker connecting the two non-coplanar phenyl rings.

The solid-state structure is stabilized by a network of non-covalent interactions.

Halogen Bonding: The iodine substituent on the phenyl ring is a potent halogen bond donor. In the crystal structure of 2-iodo-N-phenylbenzamide, C—I⋯π(ring) interactions are observed, where the iodine atom interacts with the electron-rich π-system of an adjacent phenyl ring. nih.gov This type of halogen bond is a significant factor in the formation of molecular sheets. nih.gov Given the identical 2-iodophenyl moiety in the target compound, similar C—I⋯π halogen bonds are highly probable. The sulfur atom of the thioamide group could also potentially act as a halogen bond acceptor, leading to C—I⋯S interactions.

A summary of key intermolecular interactions observed in analogous structures is provided below.

| Interaction Type | Donor | Acceptor | Compound Analog | Reference |

| Hydrogen Bond | N—H | O | 2-Iodo-N-phenylbenzamide | nih.gov |

| Hydrogen Bond | N—H | S | N-phenyl-carbothioamides | researchgate.net |

| Halogen Bond | C—I | π-system (ring) | 2-Iodo-N-phenylbenzamide | nih.gov |

| Hydrogen Bond | C—H | S | 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide | nih.gov |

The interplay of the intermolecular forces described above governs the formation of higher-order supramolecular structures. In the case of 2-iodo-N-phenylbenzamide, N—H⋯O hydrogen bonds assemble the molecules into chains, and these chains are further linked by C—I⋯π(ring) and C—H⋯π(ring) interactions to form sheets. nih.govresearchgate.net

By analogy, it is predicted that molecules of this compound would likely be assembled into chains or dimers via N—H⋯S hydrogen bonds. These primary structures would then be organized into two- or three-dimensional networks through C—I⋯π halogen bonds, creating a robust supramolecular architecture.

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. otago.ac.nznih.gov

Infrared (IR) Spectroscopy

The IR spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. mdpi.com While an experimental spectrum for this compound is not available, its characteristic absorption bands can be predicted with high confidence by comparing the spectrum of 2-iodo-N-phenylbenzamide with known data for thioamides.

The IR spectrum of 2-iodo-N-phenylbenzamide displays characteristic peaks for the N-H group, aromatic C-H bonds, the C=O bond of the amide, aromatic C=C bonds, and the ortho-substituted benzene (B151609) ring. nih.gov For the target thioamide, the most notable difference would be the replacement of the strong C=O stretching band with characteristic thioamide bands. The C=S stretch is generally weaker than the C=O stretch and is coupled with other vibrations (e.g., C-N stretch, N-H bend), giving rise to several bands in the fingerprint region (typically 1550-600 cm⁻¹).

The table below presents the experimentally observed IR data for 2-iodo-N-phenylbenzamide and the predicted absorption regions for this compound.

| Functional Group | Vibration Mode | 2-Iodo-N-phenylbenzamide (cm⁻¹) nih.gov | Predicted Range for this compound (cm⁻¹) |

| N—H | Stretching | 3235 | ~3235 |

| Aromatic C—H | Stretching | 3037 | ~3040 |

| C=O (Amide I) | Stretching | 1646 | Absent |

| N—H (Amide II) | Bending | 1597 | ~1590-1600 |

| C=C | Aromatic Stretching | 1536–1488 | ~1540–1480 |

| Thioamide I | C-N stretch + N-H bend | - | ~1500-1550 |

| Thioamide II | N-H bend + C-N stretch | - | ~1250-1350 |

| Thioamide III | C-N stretch + C-S stretch | - | ~950-1150 |

| C=S | Stretching | - | ~700-850 (weak) |

| Aromatic C—H | Out-of-plane Bending (ortho) | 752 | ~750 |

| C—I | Stretching | Not reported | ~500-600 |

Raman Spectroscopy

Raman spectroscopy, a non-destructive light scattering technique, is instrumental in probing the vibrational modes of a molecule. For this compound, the Raman spectrum would be characterized by a series of bands corresponding to specific molecular vibrations. Key expected vibrational modes include the C=S stretching, N-H bending, C-N stretching, and vibrations associated with the phenyl and iodophenyl rings. The presence of the heavy iodine atom is expected to give rise to a characteristic low-frequency C-I stretching vibration. Analysis of the positions, intensities, and widths of the Raman bands allows for a detailed understanding of the molecular structure and intermolecular interactions in the solid state.

No specific experimental Raman data for this compound was found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

The proton (¹H) NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the 2-iodophenyl rings. Due to the substitution patterns, these aromatic protons would appear as complex multiplets. A broad singlet corresponding to the N-H proton of the thioamide group is also anticipated. The chemical shifts of these protons are influenced by the electronic effects of the iodine atom and the thioamide linkage.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Phenyl) | 7.0 - 8.0 | Multiplet |

| Aromatic-H (Iodophenyl) | 7.0 - 8.0 | Multiplet |

| N-H | Variable, broad | Singlet |

| Note: This table represents expected values. No specific experimental ¹H NMR data was found in the searched literature. |

The carbon-13 (¹³C) NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom in the aromatic rings and for the thioamide carbon (C=S). The chemical shift of the thioamide carbon is particularly characteristic and is expected to appear significantly downfield. The carbon atom attached to the iodine (C-I) will also have a characteristic chemical shift.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 190 - 210 |

| Aromatic-C | 120 - 140 |

| C-I | 90 - 100 |

| Note: This table represents expected values. No specific experimental ¹³C NMR data was found in the searched literature. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic, showing the presence of one iodine atom. Fragmentation of the molecular ion would likely involve cleavage of the thioamide linkage and loss of iodine, leading to a series of fragment ions that can be used to confirm the structure.

| Ion | Expected m/z |

| [M]⁺ | ~339.97 |

| [M-I]⁺ | ~212.06 |

| [C₇H₅S]⁺ | ~121.01 |

| [C₆H₅N]⁺ | ~91.06 |

| Note: This table represents expected values based on the molecular formula C₁₃H₁₀INS. No specific experimental mass spectrometry data was found in the searched literature. |

Theoretical and Computational Investigations of 2 Iodo N Phenylbenzene 1 Carbothioamide

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.

For a molecule like 2-Iodo-N-phenylbenzene-1-carbothioamide, the Hirshfeld surface would reveal the key interactions dictating its crystal packing. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds and halogen bonds, which are shorter than the van der Waals radii sum. nih.govnih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation distance. nih.gov

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thioamide Derivative.

| Interaction Type | Contribution (%) |

| H···H | 40.9% |

| C···H/H···C | 23.7% |

| S···H/H···S | 10.7% |

| N···H/H···N | 8.1% |

| O···H/H···O | 7.0% |

| C···C | 4.0% |

| S···C/C···S | 1.9% |

| Note: This table is based on data for a representative thioamide compound and illustrates the typical distribution of intermolecular contacts revealed by Hirshfeld analysis. nih.gov |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. researchgate.netsemanticscholar.org This method identifies critical points in the electron density, particularly bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these BCPs reveal the nature and strength of both covalent and non-covalent interactions. researchgate.net

Key QTAIM descriptors at a BCP include:

Electron density (ρb): Its magnitude correlates with the bond strength.

Laplacian of the electron density (∇²ρb): The sign of the Laplacian helps distinguish between shared-shell (covalent, ∇²ρb < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρb > 0) interactions. researchgate.net

Total electron energy density (Hb): The sign of Hb can also classify interactions; a negative value suggests a degree of covalent character, while a positive value indicates purely closed-shell interactions.

In the context of this compound, QTAIM analysis would be employed to precisely characterize the N-H···S hydrogen bonds, potential C-H···π interactions, and the I···S or other halogen bonds that might stabilize the crystal lattice. By calculating the topological parameters at the BCPs corresponding to these interactions, their relative strengths can be quantitatively compared. researchgate.netresearchgate.net

Table 2: Typical QTAIM Parameters for Characterizing Intermolecular Interactions.

| Interaction Type | ρb (a.u.) | ∇²ρb (a.u.) | Hb (a.u.) | Bond Nature |

| Strong H-Bond (e.g., N-H···O) | 0.020 - 0.040 | > 0 | < 0 | Partially Covalent |

| Weak H-Bond (e.g., C-H···S) | 0.005 - 0.015 | > 0 | > 0 | Electrostatic |

| Halogen Bond (e.g., I···S) | 0.008 - 0.025 | > 0 | > 0 | Electrostatic |

| van der Waals | < 0.010 | > 0 | > 0 | Electrostatic |

| Note: This table presents typical ranges of QTAIM parameters for different interaction types. Specific values would need to be calculated for the title compound. |

While Hirshfeld analysis identifies and quantifies the frequency of intermolecular contacts and QTAIM characterizes their nature, Energy Decomposition Analysis (EDA) methods, such as the Coulomb-London-Pauli (CLP-Pixel) method, calculate the energetic contributions of these interactions. researchgate.net The Pixel method computes the lattice energy of a crystal by summing the interaction energies between a central molecule and all its neighbors. researchgate.net

This interaction energy is partitioned into chemically intuitive components:

Coulombic: Arising from the interaction of static charge distributions.

Polarization: Resulting from the induction of dipoles.

Dispersion: Quantum mechanical in origin, related to correlated electron fluctuations.

Repulsion: The Pauli exclusion principle-based repulsion at short ranges. researchgate.net

Applying the CLP-Pixel method to this compound would allow for the identification of the most energetically significant molecular dimers or motifs in the crystal structure. researchgate.net It provides a quantitative ranking of the various hydrogen bonds, halogen bonds, and π-stacking interactions, offering a clear picture of the energetic hierarchy that governs the supramolecular architecture. researchgate.net

Table 3: Example of Energy Decomposition for a Key Molecular Dimer using the CLP-Pixel Method.

| Dimer Interaction Motif | ECoul (kJ/mol) | EPol (kJ/mol) | EDisp (kJ/mol) | ERep (kJ/mol) | ETotal (kJ/mol) |

| N-H···S Hydrogen Bond | -25.5 | -5.2 | -18.9 | 15.1 | -34.5 |

| π-π Stacking | -12.1 | -3.8 | -35.6 | 20.5 | -31.0 |

| I···S Halogen Bond | -18.3 | -4.1 | -15.4 | 12.8 | -25.0 |

| Note: The values in this table are illustrative and represent typical energy contributions for different types of interactions that could be present in the crystal structure of the title compound. |

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the reactivity of this compound. These methods allow for the detailed exploration of potential reaction pathways, the characterization of transient species like transition states, and the calculation of the energetic profiles of chemical transformations.

Computational chemistry enables the step-by-step elucidation of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. The synthesis of related carbothioamides often involves the reaction of an isothiocyanate with an amine or hydrazine (B178648) derivative. researchgate.netnih.gov DFT calculations can map out the potential energy surface for such reactions, identifying the most favorable pathway from reactants to products via intermediate and transition states.

Furthermore, the presence of the 2-iodo substituent suggests the potential for unique reactivity. Structurally similar 2-iodo-phenyl amides are known to be effective substrates for radical translocation reactions. researchgate.net In such a process, a radical is initially generated (e.g., by photolysis), followed by an intramolecular hydrogen atom transfer. Computational modeling can be used to assess the feasibility of such a pathway for this compound, determining the geometric requirements and energetic favorability of the hydrogen atom transfer step.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energetic maxima along a reaction coordinate. Computational methods are used to locate the precise geometry of a TS, which represents the point of highest energy separating reactants from products (or intermediates).

Once a TS geometry is located, its validity is confirmed through frequency analysis; a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡) of the reaction. This value is paramount for understanding reaction kinetics, as a lower activation energy corresponds to a faster reaction rate. For a potential radical translocation reaction involving this compound, DFT calculations would provide the activation barriers for the key hydrogen abstraction step, thereby predicting its kinetic viability. researchgate.net

Table 4: Hypothetical Energetic Profile for a Reaction Step of this compound.

| Species | Relative Energy (kJ/mol) | Key Geometric Parameter(s) | Imaginary Frequencies |

| Reactant Complex | 0.0 | - | 0 |

| Transition State (TS) | +85.2 | C···H distance: 1.5 Å; N-H distance: 1.3 Å | 1 (-1250 cm-1) |

| Product Complex | -25.1 | - | 0 |

| Note: This table provides a hypothetical example of data obtained from computational modeling of a single reaction step, illustrating the characterization of the transition state and the overall energetics. |

Advanced Spectroscopic and Microscopic Characterization Techniques for In Depth Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition of a material and the chemical states of the constituent atoms. nih.govsurfacesciencewestern.com The technique involves irradiating a sample with a beam of X-rays and simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For 2-Iodo-N-phenylbenzene-1-carbothioamide (C₁₃H₁₀INS), XPS analysis would confirm the presence of carbon, nitrogen, iodine, and sulfur. High-resolution scans of the core level spectra for each element provide detailed information about their respective chemical environments. researchgate.net

The C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H bonds in the aromatic rings, the C-I bond, the C-N bond of the thioamide, and the C=S carbon. The N 1s spectrum would show a single primary peak corresponding to the secondary amine within the thioamide linkage. Similarly, the S 2p spectrum would exhibit a characteristic doublet (2p₃/₂ and 2p₁/₂) indicative of the sulfur in the carbothioamide group. The I 3d spectrum, with its 3d₅/₂ and 3d₃/₂ spin-orbit split components, would confirm the presence of iodine covalently bonded to the phenyl ring. The precise binding energies are sensitive to the local electronic environment and can confirm the integrity of the molecular structure. researchgate.netresearchgate.net

| Element | Core Level | Expected Binding Energy (eV) | Associated Functional Group |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~285.5 | C-N | ||

| ~286.0 | C-I | ||

| ~287-288 | C=S | ||

| Nitrogen | N 1s | ~400.0 | N-H (Amide/Thioamide) |

| Sulfur | S 2p₃/₂ | ~162.0 | C=S (Thioamide) |

| Iodine | I 3d₅/₂ | ~619.0 | C-I (Aryl Iodide) |

X-ray Absorption Spectroscopy (XAS) and Related Techniques (XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. escholarship.org The method is element-specific and provides information on the coordination environment and chemical state of the absorbing atom. XAS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

By tuning the incident X-ray energy to the absorption edge of a specific element (e.g., the sulfur K-edge or the iodine L-edge), detailed information about its immediate surroundings can be obtained. The EXAFS region provides quantitative data on bond distances, coordination numbers, and the identity of neighboring atoms. For this compound, EXAFS analysis at the S K-edge would precisely determine the C=S bond length and could probe for any intermolecular interactions involving the sulfur atom in the solid state. Similarly, analysis at the I L-edge would yield the exact C-I bond distance.

The XANES region of the spectrum is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. rsc.org The S K-edge XANES spectrum would provide a fingerprint of the thioamide functional group, confirming the +2 oxidation state of sulfur in this environment. The I L-edge XANES would confirm the -1 oxidation state of the iodine atom covalently bonded to the aromatic ring. Any deviation from the expected spectral features could indicate the presence of impurities, degradation products, or unexpected intermolecular coordination. mdpi.com

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the physical form and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to analyze the surface topography and morphology of solid samples. For a crystalline powder of this compound, SEM would reveal key information such as crystal habit (e.g., needles, plates), particle size distribution, and the degree of agglomeration. This morphological information is crucial for understanding the material's bulk properties, such as flowability and dissolution.

Transmission Electron Microscopy (TEM): TEM offers much higher spatial resolution than SEM and is used to investigate the internal structure of materials. chemrxiv.org By transmitting a beam of electrons through an ultrathin sample, TEM can be used to image the crystal lattice, identify dislocations or stacking faults, and confirm the degree of crystallinity. Electron diffraction patterns obtained via TEM can provide complementary information about the crystal structure.

Other Advanced Spectroscopic Methods

Resonance Raman spectroscopy is a highly sensitive vibrational technique that can provide detailed structural information about a specific part of a molecule known as the chromophore. mdpi.com By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, vibrations coupled to that electronic transition are selectively enhanced by several orders of magnitude. hku.hk

For this compound, electronic transitions are associated with the iodophenyl and phenylamino (B1219803) aromatic systems, as well as the carbothioamide group. Excitation in resonance with the π → π* transitions of the aromatic rings would likely enhance vibrational modes such as ring breathing, C=C stretching, and C-H bending. nih.gov More significantly, excitation into the n → σ* transition localized on the C-I bond would specifically enhance the C-I stretching vibration. hku.hknih.gov This selective enhancement allows for the unambiguous assignment of the C-I vibrational mode and provides insight into the initial molecular motions that occur upon photoexcitation, which are critical for understanding potential photochemical reaction pathways. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. libretexts.org The absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals. hnue.edu.vn The structure of this compound contains several chromophores that give rise to a complex UV-Vis spectrum.

The expected electronic transitions include:

π → π* transitions: These high-intensity absorptions arise from the conjugated π systems of the two aromatic rings. Substituents on the rings (iodine and the thioamide bridge) will shift the positions and intensities of these bands compared to unsubstituted benzene (B151609). hnue.edu.vn

n → π* transitions: The non-bonding lone pair electrons on the sulfur atom of the carbothioamide group can be excited into an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths. youtube.com

n → σ* transitions: The promotion of a non-bonding electron from the iodine atom to the anti-bonding σ* orbital of the C-I bond gives rise to an absorption band, typically in the UV region. hku.hk

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | Aromatic Rings | ~200-280 nm |

| n → π | n (Sulfur lone pair) → π (C=S) | Carbothioamide (C=S) | ~300-400 nm |

| n → σ | n (Iodine lone pair) → σ (C-I) | Iodo-benzene moiety | ~230-260 nm |

Elucidation of Electronic Transitions and Energy Levels

The electronic absorption spectra of aromatic thioamides are typically characterized by transitions involving π and non-bonding (n) electrons. The electronic structure of these molecules is largely dictated by the interplay between the phenyl rings, the thioamide group (-C(S)NH-), and, in this specific case, the iodine substituent.

The principal electronic transitions expected for this compound would be π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital associated with the aromatic systems. The n → π* transitions, typically of lower intensity, involve the promotion of a non-bonding electron, likely from the sulfur or nitrogen atom of the thioamide group, to an antibonding π* orbital of the aromatic rings or the C=S bond.

The presence of the iodine atom is expected to influence the energy levels of the molecule. Due to the heavy-atom effect of iodine, spin-orbit coupling is enhanced, which can facilitate intersystem crossing from singlet to triplet excited states. Furthermore, the electronegativity and size of the iodine atom can perturb the energy of the molecular orbitals, leading to shifts in the absorption maxima compared to non-iodinated analogues.

A hypothetical dataset illustrating the types of electronic transitions and their characteristic absorption wavelengths and molar extinction coefficients is presented below.

| Transition Type | Typical Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Associated Orbitals |

| π → π | 250 - 350 | > 10,000 | Aromatic π systems |

| n → π | 350 - 450 | < 1,000 | N/S lone pairs → π* |

This table is illustrative and based on general principles for similar compounds, not on specific experimental data for this compound.

Understanding Excited State Dynamics

Upon absorption of a photon and promotion to an excited electronic state, this compound would undergo a series of dynamic processes to dissipate the excess energy. The primary de-excitation pathways include fluorescence, internal conversion, and intersystem crossing to the triplet manifold.

The excited state dynamics can be investigated using time-resolved spectroscopic techniques, such as transient absorption spectroscopy. These methods would allow for the observation of the formation and decay of transient species, including the lowest excited singlet state (S₁) and the lowest triplet state (T₁).

Key dynamic processes of interest include:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁).

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). The heavy iodine atom in the molecule is expected to significantly increase the rate of this process.

Phosphorescence: Radiative decay from the T₁ state to the S₀ state.

| Photophysical Parameter | Symbol | Expected Value/Characteristic | Governing Process |

| Fluorescence Quantum Yield | ΦF | Low | Efficient ISC |

| S₁ State Lifetime | τS₁ | Short (ps to ns range) | Rapid ISC |

| Intersystem Crossing Rate | kISC | High | Heavy-atom effect |

| T₁ State Lifetime | τT₁ | Longer (μs to ms (B15284909) range) | Spin-forbidden decay |

This table is illustrative and based on general principles for similar compounds, not on specific experimental data for this compound.

Mechanistic Studies of Reactions Involving 2 Iodo N Phenylbenzene 1 Carbothioamide

Elucidation of Reaction Pathways for Synthesis of 2-Iodo-N-phenylbenzene-1-carbothioamide

While specific mechanistic studies for the synthesis of this compound are not extensively documented, plausible reaction pathways can be inferred from the synthesis of analogous halobenzothioamides and related compounds.

One potential synthetic route is the hydrosulfuration of 2-iodobenzonitrile . This method has been reported for the synthesis of other halobenzothioamides and likely proceeds through the nucleophilic attack of a hydrosulfide (B80085) species on the electrophilic carbon of the nitrile group. The resulting iminothiol intermediate would then tautomerize to the more stable thioamide form.

Another viable pathway involves the thionation of the corresponding amide, 2-iodo-N-phenylbenzamide . This transformation is commonly achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide. The mechanism of this reaction is thought to involve the formation of a reactive dithiophosphine ylide from Lawesson's reagent, which then undergoes a [2+2] cycloaddition with the amide carbonyl group. The subsequent fragmentation of the resulting oxathiaphosphetane intermediate yields the desired thioamide and a stable phosphorus-oxygen byproduct.

A third approach could be the reaction of 2-iodobenzoyl isothiocyanate with aniline (B41778) . This pathway would involve the nucleophilic addition of the aniline nitrogen to the central carbon of the isothiocyanate group, followed by a rearrangement to form the N-phenylcarbothioamide linkage.

Mechanisms of Chemical Transformations at the Thioamide Moiety

The thioamide group is a versatile functional moiety, and its reactivity in this compound is central to many of its chemical transformations. The presence of both a nucleophilic sulfur atom and a potentially reactive C-I bond in the ortho position allows for unique intramolecular reactions.

The sulfur atom of the thioamide is inherently nucleophilic and can participate in various reactions. For instance, it can be alkylated or acylated to form thioimidates or other derivatives. However, a more significant transformation is its role in intramolecular cyclization reactions . In the presence of a suitable catalyst, often a palladium complex, or under the influence of hypervalent iodine reagents, the sulfur atom can act as an internal nucleophile, attacking the carbon atom of the C-I bond. This leads to the formation of a five-membered ring, resulting in benzothiazole (B30560) derivatives. Studies on similar thioformanilides suggest that these cyclizations can proceed through a thiyl radical mechanism when mediated by hypervalent iodine reagents.

The thioamide functionality is also susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amide, 2-iodo-N-phenylbenzamide. This process is generally faster than the hydrolysis of amides due to the weaker carbon-sulfur double bond compared to the carbon-oxygen double bond.

Mechanistic Aspects of C-I Bond Reactivity (e.g., oxidative addition, reductive elimination)

The carbon-iodine bond in this compound is a key reactive site, particularly in the context of transition-metal-catalyzed cross-coupling and cyclization reactions.

A fundamental step in many of these reactions is the oxidative addition of the C-I bond to a low-valent transition metal center, such as palladium(0). This process involves the insertion of the metal into the C-I bond, resulting in the formation of an organometallic intermediate where the metal is in a higher oxidation state (e.g., Pd(II)). This activation of the C-I bond is crucial for subsequent bond-forming steps.

Following oxidative addition, the catalytic cycle can proceed through various pathways. In the context of intramolecular cyclization, the sulfur atom of the thioamide moiety can coordinate to the metal center. The subsequent step is often reductive elimination , where a new C-S bond is formed, and the metal catalyst is regenerated in its initial low-valent state. This sequence of oxidative addition, intramolecular coordination, and reductive elimination is a common mechanistic motif in the palladium-catalyzed synthesis of heterocyclic compounds from ortho-haloaryl precursors.

Beyond transition metal catalysis, the C-I bond can also be activated to participate in radical reactions. Homolytic cleavage of the C-I bond can generate an aryl radical, which can then undergo intramolecular cyclization onto the thioamide group.

Influence of Substituents on Reaction Mechanisms and Selectivity

Substituents on either the 2-iodophenyl ring or the N-phenyl ring can exert significant electronic and steric effects on the reaction mechanisms and selectivity of this compound.

Electronic Effects:

On the 2-Iodophenyl Ring: Electron-withdrawing groups on this ring will increase the electrophilicity of the carbon atom attached to the iodine, making the C-I bond more susceptible to oxidative addition by a transition metal catalyst. Conversely, electron-donating groups would disfavor this step. In iodine-mediated cyclizations of related compounds, electron-withdrawing groups have been observed to enhance the reaction efficiency. organic-chemistry.org

On the N-Phenyl Ring: The electronic nature of substituents on the N-phenyl ring primarily influences the nucleophilicity of the thioamide moiety. Electron-donating groups will increase the electron density on the sulfur and nitrogen atoms, potentially accelerating intramolecular cyclization reactions where the sulfur acts as a nucleophile. Conversely, electron-withdrawing groups will decrease this nucleophilicity.

Steric Effects: Bulky substituents in the vicinity of the reactive centers—the C-I bond and the thioamide group—can sterically hinder the approach of catalysts or reagents, thereby reducing the reaction rate. In intramolecular cyclization reactions, steric hindrance can also influence the conformation of the molecule, which may affect the feasibility and rate of ring closure.

The interplay of these electronic and steric factors can be complex and can lead to significant differences in reactivity and product distribution for differently substituted derivatives of this compound. A computational study on the cyclization of related radical cations showed a correlation between the yield of cyclized products and the Hammett σPara+ parameter of the substituent, with both strongly electron-withdrawing and electron-donating groups reducing the product yield. nih.gov

The following interactive table summarizes the general influence of substituents on the key reaction steps:

| Substituent Location | Substituent Type | Effect on Thioamide Nucleophilicity | Effect on C-I Bond Oxidative Addition |

| 2-Iodophenyl Ring | Electron-Donating | Negligible | Decreased |

| 2-Iodophenyl Ring | Electron-Withdrawing | Negligible | Increased |

| N-Phenyl Ring | Electron-Donating | Increased | Negligible |

| N-Phenyl Ring | Electron-Withdrawing | Decreased | Negligible |

Concluding Remarks and Future Research Perspectives on 2 Iodo N Phenylbenzene 1 Carbothioamide

Summary of Key Research Findings and Current Challenges

The primary challenge, therefore, is the absence of foundational data for the target compound. Establishing a reliable synthetic route and fully characterizing the molecule are the immediate first steps required before any further research can be undertaken.

Emerging Avenues in Synthetic Methodologies and Chemical Transformations

Future research should prioritize the development of efficient and high-yielding synthetic pathways to 2-Iodo-N-phenylbenzene-1-carbothioamide.

Synthesis: A logical starting point would be the thionation of the corresponding amide, 2-iodo-N-phenylbenzamide, using reagents like Lawesson's reagent or phosphorus pentasulfide. Alternatively, direct synthesis could be explored by reacting 2-iodobenzoyl isothiocyanate with aniline (B41778) or by the reaction of 2-iodobenzaldehyde (B48337) with phenylthiosemicarbazide followed by oxidation. nih.gov The efficiency, scalability, and environmental impact of these potential routes would need to be systematically evaluated.

Chemical Transformations: The presence of three key functional components—the iodo-aryl group, the N-phenyl ring, and the carbothioamide linker—offers a rich platform for subsequent chemical transformations. The ortho-iodo group is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to build molecular complexity. The thioamide group itself can undergo various reactions, including S-alkylation, oxidation, and cyclization to form heterocyclic structures like thiazoles.

| Potential Synthetic Route | Key Reagents | Potential Advantages |

| Thionation of Amide | Lawesson's Reagent, P₄S₁₀ | Utilizes a readily available precursor. |

| Isothiocyanate Route | 2-Iodobenzoyl isothiocyanate, Aniline | Direct formation of the C-N and C=S bonds. |

| Thiosemicarbazide Route | 2-Iodobenzaldehyde, Phenylthiosemicarbazide | Modular approach, potential for library synthesis. |

Directions for Advanced Structural, Spectroscopic, and Computational Studies

A foundational understanding of this compound requires in-depth characterization.

Structural Analysis: Single-crystal X-ray diffraction would be crucial to determine the precise solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Of particular interest would be the nature of the hydrogen bonding (N-H···S) and potential halogen bonding (C-I···S or C-I···π) networks, which differ significantly from the oxygen analogue. nih.gov

Spectroscopic Studies: Comprehensive spectroscopic analysis is necessary.

NMR Spectroscopy ('H, ¹³C): To confirm the molecular structure and purity.

FT-IR Spectroscopy: To identify the characteristic C=S stretching vibration, which is expected to be significantly different from the C=O stretch of the amide. researchgate.net

UV-Visible Spectroscopy: To understand the electronic transitions within the molecule.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern. mdpi.com

Computational Studies: Density Functional Theory (DFT) calculations should be employed to complement experimental data. nih.govmdpi.com These studies can predict the optimized molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, molecular electrostatic potential, and NMR chemical shifts. mdpi.com Such computational models would provide deeper insight into the electronic structure and reactivity of the molecule.

Potential for New Coordination Architectures and Ligand Design

The carbothioamide functional group is an excellent ligand for coordinating with metal ions, typically acting as a bidentate or monodentate ligand through its sulfur and nitrogen atoms. researchgate.net This opens up significant opportunities in coordination chemistry.

Ligand Behavior: The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms makes this compound a potentially versatile ligand for a range of metal centers. Its coordination could lead to the formation of various architectures, from simple mononuclear complexes to intricate polynuclear or supramolecular structures.

| Potential Research Area | Objective | Techniques |

| Coordination Chemistry | Synthesis of novel metal-organic complexes. | Schlenk line synthesis, X-ray crystallography, Magnetometry. |

| Catalysis | Exploring the catalytic activity of the metal complexes. | Reaction kinetics, Product analysis (GC-MS, HPLC). |

| Materials Science | Investigating optical or electronic properties of complexes. | UV-Vis-NIR spectroscopy, Cyclic Voltammetry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.